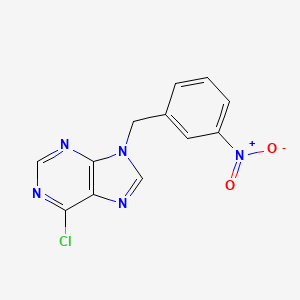

6-Chloro-9-(3-nitrobenzyl)-9h-purine

Description

Overview of the Purine (B94841) Heterocyclic System in Chemical Biology

The purine core is a privileged scaffold, a term bestowed upon molecular frameworks that can interact with a wide array of biological targets, leading to diverse physiological responses. This inherent bioactivity has made purines and their derivatives a focal point of research in chemical biology and medicinal chemistry for decades.

Purine derivatives are indispensable components of nucleic acids, the building blocks of DNA and RNA, where they form the genetic code. Beyond their role in information storage, purines are central to cellular energy metabolism in the form of adenosine (B11128) triphosphate (ATP). They also function as key signaling molecules, with compounds like cyclic adenosine monophosphate (cAMP) acting as second messengers in various signal transduction pathways. The physiological importance of purines extends to neurotransmission, where adenosine and ATP act on purinergic receptors.

Table 1: Key Purine Derivatives in Cellular Processes

| Derivative | Function | Cellular Process |

|---|---|---|

| Adenine | Component of DNA and RNA | Genetic information storage |

| Guanine | Component of DNA and RNA | Genetic information storage |

| Adenosine Triphosphate (ATP) | Primary energy currency | Energy metabolism |

| Cyclic Adenosine Monophosphate (cAMP) | Second messenger | Signal transduction |

The structural similarity of the purine core to endogenous ligands allows synthetic purine analogues to effectively modulate the activity of various enzymes and receptors. This has led to the development of a wide range of therapeutic agents. The versatility of the purine scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Consequently, purine derivatives have been successfully developed as antiviral, anticancer, and anti-inflammatory drugs, among others. lookchem.com

Contextualizing 6-Chloro-9-(3-nitrobenzyl)-9H-purine within Contemporary Purine Research

While the broader purine chemical space is extensively explored, the significance of specific, lesser-known derivatives often lies in their role as intermediates or tools in the synthesis of more complex molecules. This compound appears to be one such compound, primarily serving as a key building block in the generation of more elaborate purine-based compounds. Its existence is noted in chemical supplier databases, often in the context of the synthesis of related molecules.

The investigation of substituted purine analogues is driven by the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. By modifying the purine core with different functional groups, researchers can systematically probe structure-activity relationships (SAR) to understand how specific structural changes influence biological activity. This rational design approach has been instrumental in the discovery of potent and selective inhibitors of key biological targets, such as kinases and polymerases, which are often implicated in diseases like cancer and viral infections. The introduction of substituents can also modulate the physicochemical properties of the parent purine, affecting its solubility, metabolic stability, and ability to cross cell membranes.

The 6-chloro-9-substituted purine scaffold is a particularly important platform in medicinal chemistry. The chlorine atom at the 6-position serves as a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. This allows for the rapid generation of diverse libraries of compounds for biological screening.

The substituent at the 9-position of the purine ring plays a crucial role in determining the compound's interaction with its biological target. The introduction of a benzyl (B1604629) group, as seen in this compound, can influence the molecule's steric and electronic properties, potentially leading to specific binding interactions. The nitro group on the benzyl ring further modifies these properties and can serve as a handle for further chemical transformations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6952-15-4 |

|---|---|

Molecular Formula |

C12H8ClN5O2 |

Molecular Weight |

289.68 g/mol |

IUPAC Name |

6-chloro-9-[(3-nitrophenyl)methyl]purine |

InChI |

InChI=1S/C12H8ClN5O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2 |

InChI Key |

WQNDFAVYVHEMNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C2N=CN=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 3 Nitrobenzyl 9h Purine and Analogues

General Synthetic Strategies for 9-Substituted Purine (B94841) Derivatives

Alkylation Approaches for N9-Purine Functionalization

Direct alkylation of purines is a common method for introducing substituents at the N9 position. This typically involves the reaction of a purine with an alkyl halide in the presence of a base. mdpi.com However, this approach often yields a mixture of N9 and N7 isomers. scispace.comnih.gov To enhance N9 selectivity, several strategies have been developed. The use of bulky substituents at the C6 position of the purine can sterically hinder the N7 position, favoring alkylation at N9. byu.edu Another approach involves the use of specific reaction conditions, such as the Mitsunobu reaction, which is often reported to provide better N9 selectivity compared to classical alkylation methods. mdpi.com

The choice of solvent and base can also influence the regioselectivity of the reaction. For instance, the alkylation of adenine anion with alkyl mesylates in DMF at 80°C in the presence of 18-crown-6 has been shown to produce a majority of the N9 isomer. scispace.com Furthermore, the Vorbrüggen (silylation) method, commonly used for the synthesis of nucleosides, can be adapted for the introduction of alkyl groups and generally favors the formation of the thermodynamically more stable N9 isomer. nih.gov

Construction of the Purine Scaffold via Cyclization and Coupling Reactions

An alternative to direct alkylation is the construction of the purine ring system with the desired N9 substituent already in place. This can be achieved through the cyclization of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. nih.govacs.org For example, a common route involves the reaction of a 4,5-diaminopyrimidine with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid, to form the imidazole portion of the purine ring. researchgate.netnih.gov This method offers excellent control over the position of the N9 substituent.

Solid-phase synthesis has also emerged as a powerful tool for the construction of purine derivatives. researchgate.net This approach allows for the sequential addition of building blocks to a polymer support, facilitating purification and enabling the rapid generation of libraries of compounds. For instance, polymer-supported amines can be acylated with amino acids, followed by arylation with a dichloronitropyrimidine and subsequent cyclization to form the purine scaffold. researchgate.net

Cross-coupling reactions, such as the Sonogashira coupling, have also been employed in the synthesis of modified purines, allowing for the introduction of various substituents at different positions on the purine ring. mdpi.com

Specific Synthetic Routes for 6-Chloro-9-(nitrobenzyl)-9H-purine Derivatives

The synthesis of 6-chloro-9-(nitrobenzyl)-9H-purine derivatives typically starts from a pre-formed purine core, which is then functionalized with the nitrobenzyl group.

Derivatization from 6-Chloro-9H-purine Precursors

6-Chloropurine (B14466) is a versatile and commonly used starting material for the synthesis of a wide range of purine derivatives. nih.govresearchgate.net The chloro group at the C6 position is a good leaving group, allowing for its displacement by various nucleophiles to introduce a diverse array of functional groups. This precursor can be readily alkylated at the N9 position to introduce the desired nitrobenzyl moiety.

The synthesis of the 6-chloropurine precursor itself can be achieved through various methods. One common approach involves the reaction of hypoxanthine with phosphoryl chloride.

Introduction of the Nitrobenzyl Moiety at the N9 Position

The introduction of the 3-nitrobenzyl group at the N9 position of 6-chloropurine is typically achieved through a direct alkylation reaction. This involves reacting 6-chloropurine with a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide or chloride) in the presence of a base. As with other purine alkylations, this reaction can produce a mixture of N9 and N7 isomers. scispace.commdpi.com

To favor the desired N9 isomer, reaction conditions can be optimized. The choice of base and solvent is crucial. For example, the use of a non-polar solvent and a hindered base can help to minimize the formation of the N7 isomer. In some cases, the isomers can be separated by chromatography.

An alternative approach to ensure regioselectivity is to utilize a synthetic route where the purine ring is constructed with the nitrobenzyl group already attached to the appropriate nitrogen atom of a pyrimidine precursor.

Advanced Derivatization and Functionalization of the 6-Chloro-9-(3-nitrobenzyl)-9H-purine Scaffold

Once the this compound scaffold is synthesized, it can be further modified to create a library of analogues with diverse biological activities. The chlorine atom at the C6 position is particularly amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

For example, reaction with amines, thiols, or alcohols can be used to introduce amino, thio, and alkoxy groups, respectively, at the C6 position. jchps.comresearchgate.net This versatility allows for the fine-tuning of the electronic and steric properties of the molecule, which can have a significant impact on its biological activity.

Furthermore, modifications can also be made to other positions of the purine ring. For instance, the C8 position can be functionalized through C-H activation/cyanation reactions. mdpi.com The nitro group on the benzyl (B1604629) moiety can also be reduced to an amino group, which can then be further derivatized.

Chemical Modifications at the C6 Position of Purine

The chlorine atom at the C6 position of this compound is a good leaving group, making it amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. These transformations allow for the introduction of a wide variety of substituents, leading to the synthesis of diverse 6-substituted purine derivatives.

One of the most common modifications at the C6 position is the displacement of the chloro group by nitrogen, oxygen, and sulfur nucleophiles. For instance, reaction with various amines leads to the formation of 6-aminopurine derivatives. The synthesis of 6-amino-9-p-nitrobenzylpurine has been reported through such a procedure lclark.edu. Similarly, treatment with alkoxides, such as sodium methoxide or ethoxide, yields the corresponding 6-alkoxypurines jchps.comresearchgate.net. Thiolates can also be employed to introduce sulfur-based functionalities.

In addition to nucleophilic substitution with heteroatoms, the C6 position is also a prime site for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the synthesis of 6-aryl and 6-alkenyl purines from 6-chloropurine precursors. For example, 9-benzyl-6-chloropurine can be coupled with various boronic acids in the presence of a palladium catalyst to afford the corresponding 6-substituted purines in good yields researchgate.netscispace.com. Anhydrous conditions in toluene are often preferred for electron-rich boronic acids, while aqueous DME is suitable for electron-poor arylboronic acids and alkenylboronic acids researchgate.netscispace.com.

| Reactant | Reagent/Catalyst | Solvent | Product | Yield (%) |

| 9-Benzyl-6-chloropurine | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Toluene/H2O | 9-Benzyl-6-phenylpurine | 95 |

| 9-Benzyl-6-chloropurine | 3-Methoxyphenylboronic acid, Pd(PPh3)4, Na2CO3 | Toluene/H2O | 9-Benzyl-6-(3-methoxyphenyl)purine | 66 |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.), Pd(PPh3)4, Na2CO3 | Toluene | 9-Benzyl-2-chloro-6-phenylpurine | 77 |

This table presents a selection of Suzuki-Miyaura cross-coupling reactions on 9-benzyl-6-chloropurine analogues, demonstrating the versatility of this method for C-C bond formation at the C6 position. researchgate.netscispace.com

Modifications and Substitutions on the Nitrobenzyl Moiety

The 3-nitrobenzyl group at the N9 position of the purine ring offers another site for chemical modification, primarily through the reduction of the nitro group. This transformation is a key step in the synthesis of analogues with an amino group on the benzyl moiety, which can then be further functionalized.

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds to their corresponding anilines google.comnih.govgoogle.com. This reaction is typically carried out using a variety of catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, under a hydrogen atmosphere google.com. The choice of catalyst and reaction conditions can be crucial to achieve high yields and avoid side reactions. For instance, the use of vanadium compounds as additives in catalytic hydrogenations has been shown to prevent the accumulation of hydroxylamine intermediates and improve the purity of the final amine product google.com. A biocatalytic system using a carbon black supported NiFe hydrogenase has also been reported for the efficient hydrogenation of nitroarenes to anilines under mild conditions nih.gov.

The reduction of the nitro group on the benzyl substituent of this compound would yield 9-(3-aminobenzyl)-6-chloropurine. This amino group can then serve as a handle for further derivatization, such as acylation or alkylation, to introduce additional diversity into the molecule.

| Starting Material | Catalyst | Conditions | Product |

| Nitrobenzene | Pd/C | H2, solvent | Aniline |

| 2,4-Dinitrotoluene | PdCl2/FeCl3 on carbon | H2, pressure | 2,4-Diaminotoluene |

| Nitrobenzene | NiFe hydrogenase on carbon black | H2 (1 bar) | Aniline |

This table illustrates common catalytic systems for the reduction of aromatic nitro compounds, a reaction directly applicable to the 3-nitrobenzyl moiety of the title compound. nih.govgoogle.com

Regioselective Functionalizations at Other Purine Positions (e.g., C2, C8)

While the C6 position is the most reactive site for nucleophilic substitution on 6-chloropurines, the C2 and C8 positions of the purine ring can also be functionalized through various regioselective methods.

Direct C-H functionalization has emerged as a powerful tool for the modification of purine rings. For instance, a direct regioselective C-H cyanation of 9-benzyl-6-chloropurine at the C8 position has been developed. This reaction proceeds through the activation of the C8-H bond, allowing for the introduction of a cyano group, which can be a precursor for other functional groups nih.govmdpi.com. The reaction of 6-chloro-9-(4-nitrobenzyl)-9H-purine under these conditions yielded the corresponding 8-cyano derivative in 64% yield mdpi.com.

Lithiation is another versatile strategy for the functionalization of the purine core. Directed lithiation of N-protected purines can be achieved using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). The position of lithiation can be influenced by the substituents already present on the purine ring. For example, in 8-silyl-protected 6-chloropurine ribosides, lithiation occurs regioselectively at the C2 position acs.orgacs.org. The resulting organolithium species can then react with a variety of electrophiles to introduce new substituents at the C2 position. While these examples are on riboside derivatives, the principles of directed lithiation can be extended to 9-benzylpurine systems.

| Substrate | Reagent | Product | Yield (%) |

| 9-Benzyl-6-chloropurine | 1. Tf2O, 2. TMSCN, 3. DBU | 9-Benzyl-6-chloro-9H-purine-8-carbonitrile | 85 |

| 6-Chloro-9-(4-nitrobenzyl)-9H-purine | 1. Tf2O, 2. TMSCN, 3. DBU | 6-Chloro-9-(4-nitrobenzyl)-9H-purine-8-carbonitrile | 64 |

| 9-Benzyl-6-(benzylthio)purine | 1. Tf2O, 2. TMSCN, 3. DBU | 9-Benzyl-6-(benzylthio)-9H-purine-8-carbonitrile | 97 |

This table showcases the regioselective C-H cyanation at the C8 position of various 9-substituted 6-chloropurines. nih.govmdpi.com

Molecular Mechanisms and Biological Activities of 6 Chloro 9 3 Nitrobenzyl 9h Purine Analogues

Enzyme Modulation and Inhibition Profiles of Purine (B94841) Analogues

The structural similarity of 6-Chloro-9-(3-nitrobenzyl)-9H-purine analogues to endogenous purines allows them to interact with a wide range of enzymes that utilize purine-based substrates. This interaction can lead to competitive or non-competitive inhibition, modulating the enzyme's activity and consequently affecting downstream biological processes.

Protein Kinase Inhibition by Purine-Derived Probes (e.g., IP6K, CDKs, Nek2)

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer. Purine analogues have been extensively investigated as kinase inhibitors due to their ability to mimic the ATP molecule, the primary phosphate donor in kinase-catalyzed reactions.

A structurally related compound, N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP), serves as a pan-inhibitor for inositol hexakisphosphate kinases (IP6Ks) tandfonline.comnih.gov. TNP acts as an ATP-competitive inhibitor of IP6K1, IP6K2, and IP6K3 tandfonline.com. This inhibition has been shown to have significant metabolic effects, as demonstrated by the amelioration of diet-induced obesity and insulin resistance in mice treated with TNP nih.gov. The inhibitory activity of TNP highlights the potential of purine analogues with similar substitution patterns, such as this compound, to target the ATP-binding site of IP6Ks.

Furthermore, 2,6,9-trisubstituted purines have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle nih.govmdpi.com. The development of selective CDK inhibitors is a major focus in cancer therapy. The substitution pattern at the C2, C6, and N9 positions of the purine ring is crucial for achieving high potency and selectivity against specific CDK isoforms.

In the context of NIMA-related kinase 2 (Nek2), a protein kinase involved in centrosome separation during mitosis, 6-alkoxypurines have been identified as ATP-competitive inhibitors nih.gov. The selectivity of these compounds for Nek2 over other kinases like CDK2 can be modulated by modifying the substituents at the C6 and C2 positions of the purine core nih.gov. This suggests that the 6-chloro substitution in this compound could be a key determinant for its interaction with the ATP-binding pocket of kinases like Nek2.

Table 1: Inhibition of Protein Kinases by Purine Analogues

| Compound/Analogue Class | Target Kinase | Mechanism of Inhibition | Observed Effects |

| N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP) | IP6K1, IP6K2, IP6K3 | ATP-competitive | Amelioration of diet-induced obesity and insulin resistance nih.gov |

| 2,6,9-Trisubstituted Purines | CDKs | Not specified | Potent inhibition of CDK activity nih.govmdpi.com |

| 6-Alkoxypurines | Nek2 | ATP-competitive | Selective inhibition of Nek2 over CDK2 nih.gov |

Inhibition of Purine Metabolism Enzymes

The purine scaffold of these analogues makes them ideal candidates for interacting with enzymes involved in purine biosynthesis and salvage pathways. 6-chloropurine (B14466), a related compound, has been shown to act as both a substrate and an inhibitor of purine-oxidizing enzymes nih.gov. Its introduction into biological systems can lead to a marked inhibition of the de novo synthesis of guanine nucleotides capes.gov.br. This disruption of purine metabolism can have profound effects on rapidly proliferating cells, which have a high demand for nucleotides for DNA and RNA synthesis. The inhibitory action of 6-chloropurine on purine metabolism suggests that this compound may exert similar effects, potentially leading to cytostatic or cytotoxic outcomes in cancer cells.

Interaction with and Inhibition of Nucleic Acid Synthesis Enzymes (e.g., DNA/RNA Polymerases, Ribonucleotide Reductase)

The synthesis of DNA and RNA is a fundamental process for cell viability and proliferation. Purine analogues can interfere with this process by targeting the enzymes responsible for synthesizing nucleic acids.

DNA and RNA Polymerases: Many purine analogues, after intracellular conversion to their triphosphate forms, can act as fraudulent substrates for DNA and RNA polymerases. Their incorporation into growing nucleic acid chains can lead to chain termination and inhibit further elongation. While direct evidence for this compound is not available, the general mechanism of action for many clinically used purine analogues involves the inhibition of these polymerases nih.gov.

Ribonucleotide Reductase (RNR): RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA nih.gov. The inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis and repair. Several purine analogues have been developed as potent RNR inhibitors and are used in cancer chemotherapy nih.gov. Given the importance of the purine structure for interacting with RNR, it is plausible that this compound or its metabolites could also exert inhibitory effects on this enzyme.

Modulation of Intracellular Signaling and Cellular Pathways

Beyond direct enzyme inhibition, this compound analogues can influence a variety of intracellular signaling pathways, ultimately impacting cellular processes such as proliferation, survival, and death.

Influence on Purinergic Signaling Pathways

The purinergic signaling system comprises a group of receptors that are activated by extracellular purine and pyrimidine (B1678525) nucleotides and nucleosides. These receptors are involved in a wide array of physiological processes. Purine analogues can act as agonists or antagonists at these receptors, thereby modulating their downstream signaling cascades. While specific studies on the interaction of this compound with purinergic receptors are not yet prevalent, the structural resemblance to endogenous ligands suggests a potential for such interactions. Modulation of purinergic signaling can have wide-ranging effects on cellular function and intercellular communication nih.gov.

Impact on Cell Cycle Progression and Apoptosis Induction Pathways

A common outcome of the enzymatic inhibition and pathway modulation by purine analogues is the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Cell Cycle Progression: By inhibiting key cell cycle regulators like CDKs, purine analogues can cause cells to arrest at specific phases of the cell cycle. This prevents them from progressing through division and can lead to a halt in proliferation. The potential for 2,6,9-trisubstituted purines to act as potent CDK inhibitors suggests that this compound could induce cell cycle arrest in cancer cells nih.govmdpi.com.

Apoptosis Induction: The disruption of critical cellular processes, such as DNA synthesis and metabolism, by purine analogues often triggers apoptotic pathways. For instance, the inhibition of enzymes essential for cell survival or the accumulation of toxic metabolites can activate intrinsic or extrinsic apoptotic cascades. This leads to the organized dismantling of the cell, a hallmark of effective cancer therapies. The ability of purine analogues to induce apoptosis is a key mechanism behind their therapeutic efficacy.

Table 2: Summary of Potential Biological Activities

| Biological Process | Potential Effect of this compound Analogues |

| Protein Kinase Activity | Inhibition of IP6K, CDKs, Nek2 tandfonline.comnih.govnih.govmdpi.comnih.gov |

| Purine Metabolism | Inhibition of de novo guanine synthesis capes.gov.br |

| Nucleic Acid Synthesis | Inhibition of DNA/RNA polymerases and Ribonucleotide Reductase nih.govnih.govnih.gov |

| Purinergic Signaling | Modulation of purinergic receptor activity nih.gov |

| Cell Cycle | Induction of cell cycle arrest |

| Apoptosis | Induction of programmed cell death |

Interaction with Nucleoside Transport Systems (e.g., hENT1)

The transport of nucleosides across cell membranes is a critical process, facilitated by specialized proteins known as nucleoside transporters. The human equilibrative nucleoside transporter 1 (hENT1) is a key player in this process, and its modulation by small molecules has significant therapeutic implications. While direct experimental data on the interaction of this compound with hENT1 is not extensively documented in publicly available literature, the broader class of nitrobenzyl-purine analogues has been a subject of study, providing valuable insights into potential structure-activity relationships.

A prominent example within this class is S(6)-(4-nitrobenzyl)mercaptopurine riboside (NBMPR), a well-characterized and potent inhibitor of hENT1. Research into NBMPR and its derivatives has established the importance of the nitrobenzyl moiety for high-affinity binding to the transporter. It is hypothesized that the nitro group participates in key interactions within the transporter's binding site.

While this compound differs from NBMPR in its core structure (a chloropurine versus a thiopurine riboside), the presence of the 3-nitrobenzyl group suggests a potential for interaction with hENT1. The position of the nitro group on the benzyl (B1604629) ring (meta in this case, versus para in NBMPR) could influence the binding affinity and specificity. Further empirical studies are necessary to quantify the inhibitory potency (e.g., Ki or IC50 values) of this compound on hENT1 and to fully understand the molecular determinants of this interaction.

Receptor-Ligand Interactions of Nitrobenzyl-Purine Analogues

The biological effects of purine analogues are often mediated through their interaction with various cellular receptors. The 9-benzylpurine scaffold, a core feature of this compound, has been explored for its potential to interact with different receptor systems.

One area of investigation has been the benzodiazepine receptor (BZR), a site on the GABA-A receptor complex. A study focusing on 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines revealed that modifications at the 9-benzyl position can significantly impact BZR binding affinity. For instance, the introduction of a 3-formamido group on the benzyl ring of an 8-bromo-9-benzylpurine derivative resulted in a compound with an IC50 value of 0.011 µM for BZR, demonstrating a high-affinity interaction. This highlights the critical role of the substituent on the benzyl ring in mediating receptor binding.

The following table summarizes the binding affinities of selected 9-benzylpurine analogues to the benzodiazepine receptor, illustrating the impact of substitutions.

| Compound | 8-Substituent | 9-(Benzyl) Substituent | BZR IC50 (µM) |

| 9-Benzyl-6-(dimethylamino)-9H-purine | H | H | ~11 |

| 8-Bromo-9-(3-formamidobenzyl)-6-(dimethylamino)-9H-purine | Br | 3-formamido | 0.011 |

Data extrapolated from studies on related 9-benzylpurine analogues.

Furthermore, research into 6-anilino-9-benzyl-2-chloro-9H-purines has demonstrated their potential as antirhinovirus agents. This activity is predicated on the interaction of these molecules with viral proteins, preventing viral replication. Structure-activity relationship studies in this series have indicated that small, lipophilic substituents on the 9-benzyl group can enhance antiviral activity.

While the specific receptor-ligand interactions of this compound have not been fully elucidated, the existing body of research on related nitrobenzyl-purine analogues suggests that this compound likely engages in specific binding events with biological macromolecules, which could be responsible for a range of biological activities. The 3-nitrobenzyl moiety is a key structural feature that warrants further investigation to determine its precise role in receptor recognition and binding.

Structure Activity Relationship Sar Studies and Rational Design for Enhanced Biological Function

Correlating Specific Structural Motifs of Purine (B94841) Analogues with Observed Biological Activity

The biological activity of purine analogues is intrinsically linked to their structural features, which govern their interaction with target biomolecules. For kinase inhibitors, a common purine-based scaffold binds to the ATP-binding site, mimicking the natural adenine moiety. Key to this interaction is a hydrogen bonding triplet between the purine ring and the kinase hinge region. Specifically, hydrogen bonds often form involving the N3 nitrogen, the N9-H, and the C2-NH group of the purine with residues in the hinge region, such as Cys-89 and Glu-87 in the case of Nek2 kinase nih.gov. Consequently, the alkylation or removal of these participating nitrogen atoms can be detrimental to biological activity nih.gov.

Beyond kinases, purine analogues have been designed to target RNA structures like riboswitches. In the guanine riboswitch, the aptamer domain forms a binding pocket that recognizes the purine ligand through a series of hydrogen bonds. A crucial interaction is the Watson-Crick base pairing between the purine analogue and a cytosine residue (C74) in the riboswitch, which is a primary determinant of binding and subsequent gene regulation nih.gov.

Impact of Substituents on the Purine Core on Biological Profiles

Modifications to the purine core at various positions (C2, C6, and C8) have a profound impact on the biological profiles of the resulting analogues, influencing potency, selectivity, and physicochemical properties.

C2 Position: For purine-based Nek2 inhibitors, introducing 2-arylamino motifs was a key strategy. Further exploration with carboxamides, sulfonamides, and ureas at this position showed that these modifications were tolerated and could be optimized to enhance Nek2 inhibition nih.gov. The 2-arylamino ring's rotation relative to the purine core can be influenced by interactions with the target protein, affecting selectivity nih.gov.

C6 Position: The 6-chloro substituent, as seen in the subject compound, is a versatile synthetic handle. It can be displaced by various nucleophiles to generate libraries of C6-substituted purines. For guanine riboswitch ligands, modifications at the C6 position, such as the introduction of a hydroxylamino group, were found to be compatible with RNA binding nih.gov.

C8 Position: The C8 position of the purine ring can be modified to introduce additional interaction points with a target. The synthesis of 6-chloro-8-substituted-9[H]-purines allows for the exploration of this position's impact on biological activity researchgate.net.

The following table summarizes the observed effects of substitutions on the purine core from various studies.

| Position | Substituent Type | Target | Observed Effect on Activity |

| C2 | Arylamino, Carboxamides, Sulfonamides | Nek2 Kinase | Modulates potency and selectivity; serves as a key interaction motif. nih.gov |

| C6 | Hydroxylamino | Guanine Riboswitch | Compatible with RNA binding; can improve binding affinity over the natural ligand. nih.gov |

| C2, C6 | Various small groups | Guanine Riboswitch | Can be modified without completely disrupting RNA-ligand interaction; in some cases, improves binding affinity. nih.gov |

Investigating the Role of the Nitrobenzyl Group in Molecular Recognition and Biological Efficacy

The N9 substituent of the purine ring plays a critical role by projecting into solvent-exposed regions or deeper into hydrophobic pockets of the target's binding site. In 6-Chloro-9-(3-nitrobenzyl)-9h-purine, this substituent is a 3-nitrobenzyl group.

The benzyl (B1604629) portion of the substituent is generally hydrophobic and can engage in van der Waals and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a binding pocket. The conformational flexibility of the benzyl group allows it to adopt an optimal orientation to maximize these interactions. For instance, in a related compound, 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine, the benzene ring adopts dihedral angles of 66.46° and 85.77° relative to the purine ring in two different molecules within the crystal structure, highlighting the conformational possibilities nih.gov.

The nitro group (NO₂) is a strong electron-withdrawing group that significantly alters the electronic properties of the benzyl ring. This can influence π-π stacking interactions and introduce the potential for specific hydrogen bonds or dipole-dipole interactions with the target protein. While ortho-nitrobenzyl groups are widely used as photocleavable protecting groups that can be removed with light to activate a molecule at a specific time and place, the meta-position of the nitro group in the subject compound makes it less susceptible to this type of photocleavage acs.orgacs.org. However, its strong electronic influence and potential for specific interactions remain key features for molecular recognition. The o-nitrobenzyl alcohol (o-NBA) structure has been explored as a modular "plugin" for chemical biology applications, underscoring the utility of this motif in designing molecules with specific, controllable functionalities nih.gov.

Principles of Rational Design for Achieving Selective Target Engagement and Improved Efficacy

Rational design is a cornerstone of modern medicinal chemistry, leveraging structural and mechanistic information to create molecules with desired biological functions. For purine analogues, several principles are employed:

Structure-Guided Design: This approach relies on high-resolution structural data of the target, such as X-ray crystal structures, to guide the design of inhibitors. By visualizing how an initial hit compound binds, medicinal chemists can make judicious modifications to improve potency and selectivity. For example, the crystal structure of a purine analogue bound to Nek2 revealed key hydrogen bonds, guiding subsequent modifications to the 2-arylamino motif to achieve selectivity over other kinases like CDK2 nih.gov.

Targeting Specific Protein Conformations: Kinases exist in different conformational states (e.g., active "DFG-in" and inactive "DFG-out"). Designing inhibitors that selectively bind to one state can lead to improved selectivity. A series of 9-(arenethenyl)purine inhibitors was designed to specifically target the DFG-out conformation of Abl and Src kinases, a strategy also employed by the successful drug imatinib acs.org. This approach often involves designing molecules that can occupy hydrophobic pockets that are only accessible in the inactive state acs.org.

Computational Modeling and Docking: In the absence of experimental structures, computational models of target proteins can be generated and used for molecular docking simulations. This allows for the virtual screening of potential ligands and provides hypotheses about binding modes. This strategy was used to design new argyrin analogues as specific proteasome inhibitors by modeling the humanized proteasome active sites and docking the designed compounds researchgate.net.

By combining these principles, researchers can iteratively refine purine-based scaffolds to develop potent and selective probes or therapeutic candidates for a wide range of biological targets.

6 Chloro 9 3 Nitrobenzyl 9h Purine As a Chemical Probe in Biological Systems

Development and Application of Purine-Derived Compounds as Chemical Probes

The purine (B94841) scaffold, a heterocyclic aromatic system composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of life, forming the basis of DNA and RNA, as well as vital cofactors and signaling molecules. researchgate.net This inherent biological relevance has driven extensive research into the synthesis and application of purine derivatives. nih.govrsc.org The development of these compounds as chemical probes is rooted in their ability to mimic natural purines and interact with a wide range of biological targets, including kinases, polymerases, and other ATP- or GTP-binding proteins. nih.gov

The swift progress in purine-based medicinal chemistry has highlighted the therapeutic potential of these compounds in various diseases. nih.gov Synthetic modifications to the purine nucleus, such as halogenation, alkylation, and amination, allow for the fine-tuning of their binding affinity, selectivity, and functional effects. researchgate.net This chemical tractability is crucial for developing probes that can selectively target a single protein or a specific family of proteins within the complex cellular environment.

Purine analogues have been developed for a multitude of applications, from anticancer agents that interfere with DNA replication to antiviral compounds. nih.govwikipedia.org Their utility as chemical probes extends to dissecting signal transduction pathways and understanding enzyme mechanisms. By designing purine derivatives that can be tethered to reporter tags (like biotin (B1667282) or fluorophores) or reactive groups for covalent modification, researchers can isolate and identify their binding partners, providing a window into cellular function.

Utility in Target Identification and Validation Research

A critical initial step in modern drug discovery is the identification and validation of biological targets that play a causative role in disease. sartorius.com Chemical probes are instrumental in this process, providing a means to pharmacologically interrogate the function of a potential target in a cellular or organismal context. technologynetworks.com Purine-derived compounds, including molecules like 6-Chloro-9-(3-nitrobenzyl)-9H-purine, serve as valuable scaffolds for probes aimed at target identification and validation. wjbphs.com

Target identification involves discovering which proteins in a proteome interact with a bioactive small molecule. nih.gov Energetics-based target identification, for example, utilizes the change in the conformational stability of a protein upon ligand binding to identify its targets. nih.gov A purine probe can be introduced to a cell lysate, and proteins that are stabilized by binding to the probe can be identified through techniques like pulse proteolysis followed by mass spectrometry. nih.gov This approach has the significant advantage of not requiring any modification or immobilization of the test molecule. nih.gov

Once a target is identified, validation is required to confirm that modulating its activity will produce the desired therapeutic effect. sartorius.com Purine analogues can be used as pharmacological tools for this purpose. wjbphs.com By observing the phenotypic effect that results from the inhibition or activation of the target protein by the purine probe, researchers can confirm whether the target warrants further development as a drug target. technologynetworks.com For instance, the use of specific kinase inhibitors derived from the purine scaffold can help validate the role of a particular kinase in a disease-related signaling pathway.

| Approach | Description | Relevance of Purine Probes |

| Affinity-Based Methods | A modified probe (e.g., biotinylated purine) is used to capture its binding partners from a cell lysate. The complex is then pulled down and the proteins are identified by mass spectrometry. | Allows for direct identification of proteins that physically interact with the purine scaffold. |

| Energetics-Based Methods | The change in protein stability upon ligand binding is measured. Unmodified probes can be used. | Identifies targets by observing the thermodynamic stabilization a purine probe imparts on its protein partner(s). nih.gov |

| Phenotypic Screening | The effect of the purine probe on cellular or organismal phenotype is observed to infer target function and relevance. | Connects the interaction of the probe with a specific target to a functional outcome, validating the target's role in a biological process. technologynetworks.com |

Methodological Approaches for Investigating Protein-Ligand Interactions with Purine Probes

A detailed understanding of the interactions between a chemical probe and its protein target is fundamental for interpreting its biological effects and for optimizing its properties. mdpi.com Several biophysical and computational techniques are employed to characterize these interactions at the molecular level.

Experimental methods provide direct evidence of binding and can quantify the thermodynamics and kinetics of the interaction. mdpi.com Key techniques include:

Isothermal Titration Calorimetry (ITC): Considered a gold-standard method, ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy) in a label-free solution-based format. wikipedia.org

Surface Plasmon Resonance (SPR): This label-free optical technique measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. It is a powerful tool for determining binding kinetics (association and dissociation rates) and affinity. sartorius.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-resolution structural information about the protein-ligand complex in solution. It is also used to determine binding modes and can detect even weak interactions. ebi.ac.uk

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of protein-ligand complexes, offering detailed insights into the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. mdpi.com

Computational approaches, such as molecular docking, complement these experimental methods by predicting the binding pose and affinity of a purine probe within the active site of its target protein. frontiersin.org These models are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective probes. nih.gov

| Method | Information Obtained | Key Advantage |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, in-solution measurement providing a full thermodynamic profile. wikipedia.org |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd) | Real-time, label-free analysis of binding events. sartorius.comfrontiersin.org |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Provides detailed atomic-level insight into the binding mode. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | 3D structure in solution, binding site mapping, dynamics | Can study interactions in a solution state that mimics the cellular environment. ebi.ac.uk |

| Mass Spectrometry (MS) | Confirmation of non-covalent complexes, binding stoichiometry | High sensitivity and ability to study complex mixtures. frontiersin.org |

Potential for Fluorescent Tagging and Live-Cell Imaging Applications (drawing from purine analogue research)

Live-cell imaging using fluorescent probes allows for the real-time visualization of biological processes in their native context. The development of fluorescent purine analogues has opened new avenues for studying the dynamics of nucleic acids, protein synthesis, and other cellular events. nih.govnih.gov

While canonical purines are practically non-fluorescent, chemical modifications to the heterocyclic skeleton can endow them with useful photophysical properties. nih.gov Researchers have successfully developed inherently emissive purine analogues that are bright enough to be imaged in living cells without the need for external fluorophores. nih.gov For example, fluorescent puromycin (B1679871) analogues have been synthesized to tag and visualize newly synthesized proteins in live cells, providing a powerful tool for studying translation. nih.gov Similarly, emissive guanosine (B1672433) analogues have been used for the 5'-labeling of RNA transcripts and for real-time imaging of nucleoside transport across cell membranes. nih.gov

The compound this compound, while not inherently fluorescent, represents a scaffold with potential for modification. The purine core could be chemically altered or conjugated to a fluorophore to create a fluorescent probe. Such a probe could be used for various live-cell imaging applications, including:

Target Localization: Visualizing the subcellular location of the probe's target proteins.

Binding Dynamics: Using techniques like Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP) to monitor the probe binding to its target in real time. wikipedia.org

High-Throughput Screening: Developing assays to screen for other molecules that can displace the fluorescent purine probe from its target.

The key challenge in designing such probes is to ensure that the fluorescent tag does not disrupt the binding of the purine moiety to its intended target. nih.gov Nevertheless, the extensive research on other fluorescent nucleoside analogues demonstrates the feasibility and immense potential of this approach for creating sophisticated tools for cell biology. nih.govnih.gov

Advanced Methodologies and Future Research Directions

Integration of Computational Chemistry in Purine (B94841) Derivative Research

The exploration of purine derivatives, including 6-Chloro-9-(3-nitrobenzyl)-9h-purine, has been significantly advanced by the integration of computational chemistry. These in silico methods provide powerful tools for predicting molecular interactions and guiding the synthesis of novel compounds with enhanced biological activity.

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For purine derivatives, this is crucial for understanding how they interact with their biological targets, such as enzymes or receptors. For instance, in the study of purine analogues as potential antimalarial agents, molecular docking was used to predict the binding energies and interactions of compounds with the P. falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT) enzyme. researchgate.net This approach helps to identify key amino acid residues involved in the binding and can guide the design of more potent inhibitors. researchgate.net

Molecular dynamics (MD) simulations further refine the predictions from molecular docking by simulating the movement of atoms and molecules over time. This provides insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. For purine derivatives, MD simulations can help to validate the docking poses and provide a more accurate estimation of the binding free energy.

In Silico Prediction of Target Interactions and Selectivity Profiles

In silico methods are also employed to predict the potential targets of a compound and its selectivity profile. This is particularly important for purine analogues, which can interact with a wide range of biological targets. By screening a compound against a panel of known protein structures, it is possible to identify potential on-target and off-target interactions. This information is invaluable for predicting the therapeutic efficacy and potential side effects of a drug candidate.

For example, in the design of new purinyl pyridine (B92270) derivatives as B-Raf kinase inhibitors, a pharmacophore-based virtual screening was performed to identify potential hits from a large compound database. tandfonline.com The identified hits were then subjected to molecular docking to determine their binding interactions with the target kinase. tandfonline.com This integrated computational approach can accelerate the discovery of new and selective purine-based inhibitors. tandfonline.com

High-Throughput Screening and Combinatorial Chemical Library Synthesis for Purine Derivatives

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds for a specific biological activity. bmglabtech.comwikipedia.org This approach is particularly well-suited for the discovery of new purine derivatives with therapeutic potential. HTS allows for the rapid screening of large and diverse chemical libraries, significantly accelerating the identification of "hit" compounds that can be further optimized. bmglabtech.com

The synthesis of combinatorial chemical libraries of purine derivatives is a key enabling technology for HTS. capes.gov.brpostech.ac.kr Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds from a common scaffold. capes.gov.br Both solid-phase and solution-phase synthesis methods have been developed for the construction of purine libraries. capes.gov.bracs.org These libraries can then be screened using HTS to identify compounds with desired biological activities. For instance, a library of 181 purine, pyrimidine (B1678525), and 1,2,4-triazole (B32235) acetamide (B32628) analogues was synthesized and screened, leading to the identification of several analogues with diverse and interesting biological activities. acs.org

Application of Advanced Chemical Biology Techniques for Mechanism Elucidation

Advanced chemical biology techniques play a crucial role in elucidating the mechanism of action of purine derivatives. These techniques can be used to identify the cellular targets of a compound, to study its effects on cellular pathways, and to understand the molecular basis of its biological activity.

For example, metabolomic analysis can be used to study the effects of a purine analogue on cellular metabolism. By measuring the levels of different metabolites in cells treated with the compound, it is possible to identify the metabolic pathways that are affected. This information can provide valuable insights into the mechanism of action of the compound.

Another powerful technique is the use of chemical probes, which are modified versions of a compound that can be used to label and identify its cellular targets. This approach can be used to confirm the identity of the target protein and to study the interactions between the compound and its target in a cellular context.

Emerging Research Areas for Purine Analogues in Biological Research

The unique structural and chemical properties of purine analogues continue to make them a rich source of new therapeutic agents. Emerging research is focused on expanding the range of biological targets for these compounds and exploring their potential in new therapeutic areas.

Expanding the Scope of Enzyme Targets for Therapeutic Intervention

While purine analogues have traditionally been used to target enzymes involved in nucleic acid metabolism, there is growing interest in exploring their potential to inhibit other classes of enzymes. nih.gov For example, recent studies have identified purine derivatives that can inhibit protein kinases, topoisomerases, and other enzymes that are involved in cell signaling and other important cellular processes. aacrjournals.org

The purine salvage pathway is another area of active research. nih.gov Many parasites and microorganisms are unable to synthesize purines de novo and rely on this pathway to obtain the necessary building blocks for DNA and RNA synthesis. nih.gov Therefore, the enzymes of the purine salvage pathway represent promising targets for the development of new anti-infective agents. nih.gov A continuous assay for high-throughput screening has been developed to identify inhibitors of the purine salvage pathway in Plasmodium falciparum, the parasite that causes malaria. nih.gov

Exploration of Novel Cellular Pathways and Biological Functions Modulated by Purines

The purine scaffold is a cornerstone in numerous biological processes, serving as a fundamental component of nucleic acids, energy currency in the form of ATP, and signaling molecules. mdpi.com Consequently, synthetic purine derivatives are of significant interest in medicinal chemistry for their potential to modulate a wide array of cellular pathways and biological functions. While direct research on the specific cellular pathways modulated by this compound is not extensively documented, the individual contributions of its core components—the 6-chloropurine (B14466) moiety and the 3-nitrobenzyl group—provide a basis for hypothesizing its potential biological activities and guiding future research.

The 6-chloropurine core is a well-established pharmacophore in the development of antimetabolites. researchgate.net Its derivatives have demonstrated a range of biological effects, including antitumor and antiviral activities. nih.gov The chlorine atom at the 6-position is crucial for its reactivity, acting as a leaving group that can facilitate covalent interactions with biological targets, such as enzymes involved in nucleotide metabolism or signaling pathways. nih.gov For instance, 6-chloropurine can be metabolized to 6-mercaptopurine, a clinically used anticancer agent that inhibits DNA synthesis. researchgate.net This suggests that this compound could potentially interfere with pathways related to cell proliferation and survival.

Furthermore, the 3-nitrobenzyl substituent introduces another layer of potential biological activity. Nitroaromatic compounds are known to undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can induce cellular damage. This property is exploited in some anticancer and antimicrobial agents. The presence of the nitro group suggests that this compound might be selectively activated in hypoxic tumor microenvironments, a strategy employed in the design of targeted cancer therapies.

Future research should, therefore, focus on elucidating the specific cellular pathways affected by this compound. High-throughput screening against a panel of cancer cell lines could identify sensitive and resistant phenotypes, providing initial clues about its mechanism of action. Subsequent transcriptomic and proteomic analyses of treated cells would offer a more comprehensive view of the modulated pathways. Key areas of investigation could include:

DNA and RNA Synthesis: Given its purine core, a primary hypothesis is the inhibition of nucleic acid synthesis, similar to other purine analogs. researchgate.net

Cell Cycle Regulation: Many anticancer agents exert their effects by arresting the cell cycle. Investigating the impact of the compound on different phases of the cell cycle would be a critical step.

Apoptosis and Cell Death Pathways: Determining whether the compound induces programmed cell death and identifying the specific apoptotic pathways involved (e.g., intrinsic vs. extrinsic) will be essential.

Signaling Pathways: Kinases, which are often dysregulated in cancer, are prominent targets for purine-based inhibitors. Screening the compound against a panel of kinases could reveal specific targets.

Hypoxia-Inducible Pathways: The nitrobenzyl group points towards potential activation under hypoxic conditions, warranting investigation into its effects on hypoxia-related signaling and cellular responses.

| Potential Cellular Pathway | Rationale based on Compound Structure | Key Research Question |

| Nucleic Acid Synthesis Inhibition | 6-chloropurine is a known antimetabolite precursor. researchgate.net | Does the compound incorporate into DNA/RNA or inhibit enzymes in the purine biosynthesis pathway? |

| Induction of Apoptosis | Many cytotoxic agents, including some purine analogs, trigger apoptosis. | What are the key molecular players (e.g., caspases, Bcl-2 family proteins) involved in compound-induced cell death? |

| Kinase Inhibition | The purine scaffold is a common feature in kinase inhibitors. | Does the compound exhibit inhibitory activity against specific oncogenic kinases? |

| Hypoxia-Activated Cytotoxicity | The nitrobenzyl group can be reduced under hypoxic conditions to form cytotoxic species. | Is the compound's cytotoxicity enhanced in a low-oxygen environment, characteristic of solid tumors? |

Development of Multi-Targeting Purine Derivatives for Complex Biological Systems

The concept of "one drug, one target" has been the traditional paradigm in drug discovery. However, for complex diseases like cancer, which involve multiple dysregulated pathways, multi-targeting drugs, or polypharmacology, are gaining prominence. nih.gov The purine scaffold is exceptionally well-suited for the design of multi-target agents due to its ability to interact with a wide range of biological targets, including kinases, polymerases, and metabolic enzymes. acs.org The structural features of this compound offer a promising starting point for the rational design of multi-targeting derivatives.

The development of such derivatives could proceed along several strategic lines, leveraging the known structure-activity relationships (SAR) of purine analogs. nih.govnih.gov The core purine ring can be systematically modified at various positions to modulate affinity and selectivity for different targets.

Key Strategies for Developing Multi-Targeting Derivatives:

Modification of the 6-position: While the chlorine atom is a key reactive feature, its replacement with other functionalities could introduce new target interactions. For example, substituting the chlorine with different aryl or heteroaryl groups can modulate kinase selectivity.

Functionalization of the N9-benzyl group: The nitro group on the benzyl (B1604629) ring is a handle for further chemical modification. Its reduction to an amino group would allow for the attachment of various pharmacophores known to interact with other targets. For instance, coupling with moieties that inhibit angiogenesis or histone deacetylases (HDACs) could lead to a dual-action anticancer agent.

Substitution at other positions of the purine ring: The C2 and C8 positions of the purine ring are amenable to modification and can significantly influence target binding. Introducing substituents at these positions could be explored to gain additional interactions with secondary targets.

A rational approach to designing these multi-target derivatives would involve computational modeling and screening to predict the binding of virtual compounds to a panel of desired targets. Promising candidates would then be synthesized and evaluated in biochemical and cell-based assays.

| Structural Modification Strategy | Rationale for Multi-Targeting | Potential Target Combinations |

| Replacement of the 6-chloro group | Introduce functionalities to interact with the ATP-binding site of various kinases. | Dual kinase inhibitors (e.g., targeting both EGFR and VEGFR) |

| Derivatization of the N9-nitrobenzyl group | Conjugate with pharmacophores known to inhibit other cancer-related pathways. | Kinase inhibitor + HDAC inhibitor; Kinase inhibitor + anti-angiogenic agent |

| Substitution at the C2 and C8 positions | Modulate selectivity and introduce interactions with additional targets. | Targeting both a specific kinase and a metabolic enzyme. |

The ultimate goal of this research direction is to develop novel purine derivatives with a precisely tailored polypharmacological profile, offering enhanced therapeutic efficacy and potentially overcoming drug resistance in complex diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Chloro-9-(3-nitrobenzyl)-9H-purine?

- Answer : The compound can be synthesized via alkylation of 6-chloropurine derivatives with 3-nitrobenzyl halides. A typical protocol involves using a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate to facilitate nucleophilic substitution at the purine N9 position. Reaction conditions (e.g., 60–80°C for 12–24 hours) must be optimized to minimize by-products . For example, analogous alkylation of 6-chloro-9-isopropylpurine with aryl halides under basic conditions achieved yields >70% .

Q. How should researchers characterize the purity and structure of this compound?

- Answer : Use a combination of analytical techniques:

- 1H/13C NMR : To confirm substitution patterns (e.g., nitrobenzyl group at N9, chloro at C6) .

- Mass spectrometry (HRMS) : For molecular weight validation .

- HPLC : To assess purity (>95% is typical for research-grade material) .

- X-ray crystallography (if crystals are obtainable): For definitive structural confirmation, as demonstrated for related purine derivatives .

Q. What are the primary biological targets of this compound?

- Answer : Purine derivatives often target enzymes involved in nucleotide metabolism (e.g., kinases, phosphodiesterases) or receptors (e.g., adenosine receptors). The 3-nitrobenzyl group may enhance lipophilicity, potentially improving membrane permeability. Comparative studies with analogs suggest activity against kinases like CDK2 or PDE4B, though target validation requires enzyme inhibition assays .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Answer : Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in analogous Suzuki reactions .

- Solvent system : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .

- Temperature control : Gradual heating (e.g., reflux at 80°C) reduces decomposition .

- Purification : Column chromatography with gradients (e.g., EtOAc/hexane) resolves closely eluting impurities .

Q. How should researchers address contradictions in biological activity data across studies?

- Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .

- Isoform specificity : Test against multiple enzyme isoforms (e.g., PDE4B vs. PDE4D) .

- Metabolic stability : Assess compound stability in cell lysates via LC-MS to rule out rapid degradation .

- Computational docking : Use tools like AutoDock to compare binding modes with structural analogs .

Q. What strategies are effective for designing derivatives with enhanced selectivity?

- Answer :

- Substituent modification : Replace the nitro group with electron-withdrawing groups (e.g., CF3) to modulate electronic effects .

- Steric tuning : Introduce bulky substituents at C8 to reduce off-target interactions, as seen in related purine-based kinase inhibitors .

- Prodrug approaches : Mask the nitro group with bioreversible protecting groups (e.g., acetates) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.